molecular formula C15H21N5O B15063144 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine CAS No. 88755-57-1

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine

Cat. No.: B15063144
CAS No.: 88755-57-1
M. Wt: 287.36 g/mol
InChI Key: AJVPXLSLTHRESV-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine is a guanidine derivative featuring a quinoline scaffold substituted with a methoxy group at position 6 and an amino-butyl linker. The 6-methoxyquinolin-8-yl moiety may confer unique electronic and steric properties, influencing receptor binding or metabolic stability compared to other guanidine derivatives .

Properties

CAS No.

88755-57-1

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

2-[4-[(6-methoxyquinolin-8-yl)amino]butyl]guanidine

InChI

InChI=1S/C15H21N5O/c1-21-12-9-11-5-4-8-19-14(11)13(10-12)18-6-2-3-7-20-15(16)17/h4-5,8-10,18H,2-3,6-7H2,1H3,(H4,16,17,20)

InChI Key

AJVPXLSLTHRESV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine typically involves the reaction of 6-methoxyquinoline with an appropriate amine and guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported guanidylation and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline moiety or the guanidine group.

    Substitution: Substitution reactions can occur at the quinoline ring or the butyl chain, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives with different functional groups attached to the quinoline ring or the butyl chain .

Scientific Research Applications

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine involves its interaction with specific molecular targets in biological systems. The quinoline moiety can interact with nucleic acids or proteins, while the guanidine group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Guanidine derivatives with diverse substituents and linkers have been synthesized and evaluated for therapeutic applications. Below is a comparative analysis of key analogs:

Histamine H₃ Receptor Antagonists

highlights guanidine derivatives like 1-{4-[4-(7-phenoxyheptyl)-piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine (e.g., compounds 2a–h), which exhibit histamine H₃ receptor antagonism. These compounds feature a piperazine-phenoxyheptyl group and a substituted benzyl moiety. In contrast, 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine replaces the benzyl and piperazine groups with a methoxyquinoline scaffold.

  • Activity Comparison: Derivatives 2a–h demonstrated weak to potent H₃ antagonism (Table 1, ), with potency influenced by substituent electronic properties. The methoxyquinoline group in the target compound may enhance receptor affinity due to its planar aromatic structure and hydrogen-bonding capability, though direct activity data is unavailable .

Anticancer Guanidine-Terpenic Hybrids

describes N-carbamimidoyl-2-((8aS)-2,5,5,8a-tetramethyloctahydronaphthalen-1-yl)acetamide, a terpenic-guanidine hybrid with antiproliferative activity. Unlike the target compound, this hybrid integrates a rigid terpene skeleton, which may improve membrane permeability or target selectivity in cancer cells. The butyl linker in this compound could offer greater conformational flexibility compared to the terpene’s fused ring system .

Sulfonamide-Guanidine Derivatives

details 1-amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]guanidine (14), a sulfonamide-containing guanidine. Its sulfonyl and benzodioxole groups contrast with the methoxyquinoline moiety in the target compound.

Data Table: Key Structural and Functional Attributes

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
This compound Guanidine + quinoline 6-methoxyquinolin-8-yl, butyl linker Hypothesized H₃ antagonism, anticancer potential N/A
1-{4-[4-(7-Phenoxyheptyl)piperazin-1-yl]butyl}-guanidine (2a–h) Guanidine + piperazine-phenoxyheptyl Substituted benzyl, phenoxyheptyl Histamine H₃ antagonism (weak to potent)
N-carbamimidoyl-2-((8aS)-terpene)acetamide Guanidine + terpene Octahydronaphthalene, acetamide linker Antiproliferative, cytotoxic
Compound 14 (sulfonamide-guanidine) Guanidine + sulfonamide Chlorobenzodioxole, methylthio group Undisclosed (synthesis focus)

Research Findings and Implications

  • Receptor Specificity: The piperazine-phenoxyheptyl derivatives () suggest that bulky substituents improve H₃ receptor binding. The target compound’s methoxyquinoline group may mimic such steric effects but with distinct electronic interactions .
  • Anticancer Potential: Terpenic-guanidine hybrids () highlight the importance of hydrophobic moieties for cytotoxic activity. The target compound’s quinoline group, known for intercalation with DNA/RNA, could similarly target proliferative pathways .
  • Synthetic Feasibility: and emphasize the role of linkers (e.g., butyl vs. phenoxyheptyl) in modulating solubility and bioavailability. The target compound’s butyl chain may balance flexibility and metabolic stability .

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